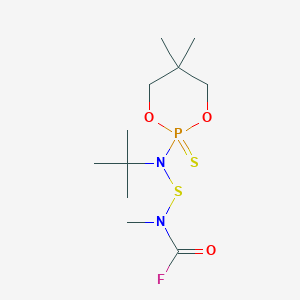
Agn-PC-0jkzy2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0jkzy2 involves several synthetic routes. One common method is the solid-phase reaction synthesis, which requires high reaction temperatures and long reaction times . Another method is alcohol salt hydrolysis, which can prepare high-purity powder but is rarely used due to the expensive and difficult-to-obtain raw materials . The sol-gel method and chemical co-precipitation method are also used, with the latter being preferred for its simplicity and ability to achieve molecular-level mixing .
Industrial Production Methods: In industrial settings, the co-precipitation method is often employed due to its efficiency in producing nanopowders with uniform particle size, good dispersion, and regular shape . This method involves mixing the reactants at the molecular level, followed by calcination at reduced temperatures to produce high-performance powders.
Analyse Des Réactions Chimiques
Types of Reactions: Agn-PC-0jkzy2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of specific reagents and conditions.
Common Reagents and Conditions: For oxidation reactions, common reagents include oxygen and other oxidizing agents . Reduction reactions often involve hydrogen or other reducing agents. Substitution reactions typically require specific catalysts and solvents to facilitate the exchange of functional groups .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound . Substitution reactions often result in the formation of new compounds with different functional groups .
Applications De Recherche Scientifique
Agn-PC-0jkzy2 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties . In biology, it has been studied for its potential antimicrobial and antiviral activities . In medicine, this compound is being explored for its potential use in cancer treatment and drug delivery systems . Industrial applications include its use in the production of high-performance materials and nanotechnology .
Mécanisme D'action
The mechanism of action of Agn-PC-0jkzy2 involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular components to exert its effects . For example, it may bind to specific receptors or enzymes, altering their activity and leading to various physiological responses . The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Agn-PC-0jkzy2 include AGN-PC-0MXVWT, AGN-PC-0CUK9P, and other related chemical entities . These compounds share similar structural features and properties, making them useful for comparative studies.
Uniqueness: this compound is unique due to its specific molecular structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity . These differences make it a valuable compound for various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique properties and reactivity make it a valuable tool for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help unlock its full potential and pave the way for new discoveries and innovations.
Propriétés
Numéro CAS |
78051-43-1 |
|---|---|
Formule moléculaire |
C11H22FN2O3PS2 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-[tert-butyl-(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)amino]sulfanyl-N-methylcarbamoyl fluoride |
InChI |
InChI=1S/C11H22FN2O3PS2/c1-10(2,3)14(20-13(6)9(12)15)18(19)16-7-11(4,5)8-17-18/h7-8H2,1-6H3 |
Clé InChI |
GJDZUNHDLFARBO-UHFFFAOYSA-N |
SMILES canonique |
CC1(COP(=S)(OC1)N(C(C)(C)C)SN(C)C(=O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


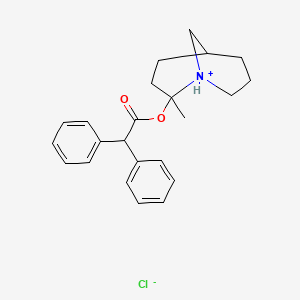
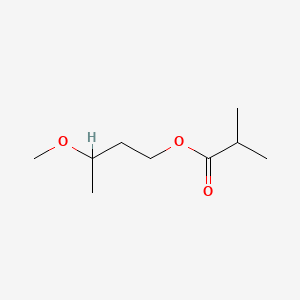


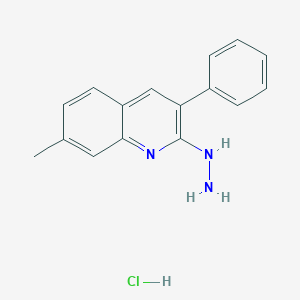
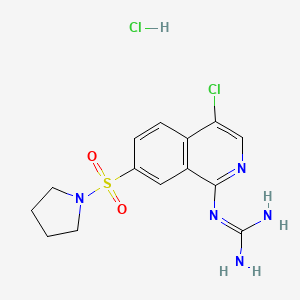

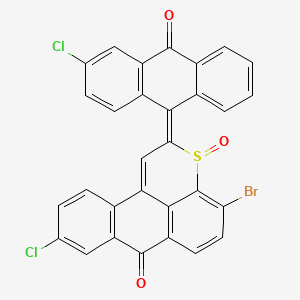
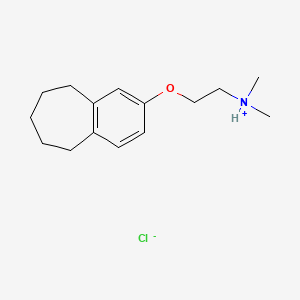

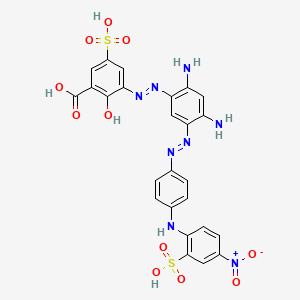
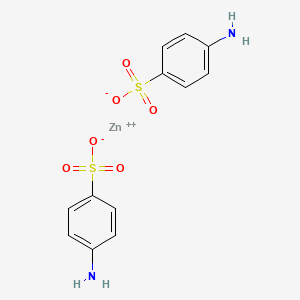

![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
